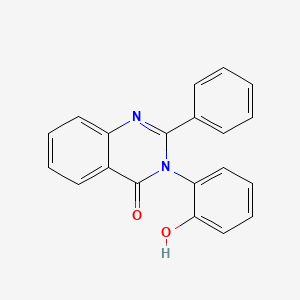

3-(2-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-(2-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone involves precursor compounds such as 2-amino-N-phenyl-benzamide, leading to the formation of the quinazolinone compound through cyclization and subsequent reactions. Techniques like single-crystal X-ray diffraction analysis have been used to characterize the synthesized compounds, providing insights into their crystal structure and formation processes (Yong, 2005).

Molecular Structure Analysis

The molecular structure of 3-(2-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone has been studied using single-crystal X-ray diffraction, revealing an orthorhombic space group with detailed dimensions. This analysis shows a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions, highlighting the compound's stable configuration (Yong, 2005).

Chemical Reactions and Properties

This compound exhibits unique chemical reactions, such as polymorph-dependent solid-state fluorescence and selective metal-ion-sensor properties, indicating its potential as a functional material for detecting metal ions. The reactions leading to these properties involve the excited-state intramolecular proton transfer (ESIPT) mechanism, showcasing its chemical versatility (Anthony, 2012).

Physical Properties Analysis

The physical properties, including solid-state fluorescence and selective sensing abilities for Zn(2+) and Cd(2+) ions, have been studied, indicating the compound's efficacy as a sensor. These properties are attributed to the conformational twist between the phenyl and quinazolinone rings, affecting molecular packing and fluorescence behavior (Anthony, 2012).

Chemical Properties Analysis

The chemical properties, especially concerning the synthesis and antioxidant properties of 2-substituted quinazolin-4(3H)-ones, have been thoroughly investigated. These studies have provided insights into structure–antioxidant activity relationships, indicating the importance of hydroxyl groups and specific substituents for enhancing antioxidant activity. Additionally, certain derivatives have shown promising metal-chelating properties, further expanding the compound's utility in chemical applications (Mravljak et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The study of quinazolinones is an active area of research due to their diverse biological activities. Future research on “3-(2-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone” could involve exploring its potential biological activities, developing more efficient synthesis methods, or studying its behavior under different chemical conditions .

Propriétés

IUPAC Name |

3-(2-hydroxyphenyl)-2-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c23-18-13-7-6-12-17(18)22-19(14-8-2-1-3-9-14)21-16-11-5-4-10-15(16)20(22)24/h1-13,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCOLQPZWVFWTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641741 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5589762.png)

![N-cyclopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5589770.png)

![1-(2,5-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5589776.png)

![5-benzyl-2-(2-chlorophenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5589783.png)

![O-ethyl S-methyl [{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]imidothiocarbonate](/img/structure/B5589816.png)

![2-[(2R)-2-hydroxypropanoyl]-N-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5589822.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5589825.png)

![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5589831.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B5589849.png)